molecular formula C18H22ClN3OS B2491280 N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1049371-38-1

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2491280
CAS No.: 1049371-38-1
M. Wt: 363.9
InChI Key: CRZMBZBYMAJDGD-UHFFFAOYSA-N
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Description

N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic compound featuring a piperazine core substituted with a 4-chlorophenyl group, linked via an ethyl chain to an acetamide moiety bearing a thiophen-2-yl substituent. This structure combines aromatic (chlorophenyl, thiophene) and heterocyclic (piperazine) elements, which are common in bioactive molecules targeting neurological or inflammatory pathways.

Properties

IUPAC Name

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3OS/c19-15-3-5-16(6-4-15)22-11-9-21(10-12-22)8-7-20-18(23)14-17-2-1-13-24-17/h1-6,13H,7-12,14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRZMBZBYMAJDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)CC2=CC=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step often involves the reaction of 4-chlorophenylamine with ethylene glycol to form 1-(4-chlorophenyl)piperazine.

    Acylation Reaction: The piperazine intermediate is then reacted with 2-bromoethylamine to introduce the ethyl linkage.

    Coupling with Thiophene-Acetamide: The final step involves coupling the intermediate with 2-thiophen-2-ylacetic acid under amide bond formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) on the chlorophenyl ring, converting it to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for oxidation of the thiophene ring.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) for reducing nitro groups.

    Substitution: Alkyl halides or sulfonates for nucleophilic substitution on the piperazine ring.

Major Products

    Sulfoxides and Sulfones: From oxidation of the thiophene ring.

    Amines: From reduction of nitro groups.

    Alkylated Piperazines: From nucleophilic substitution reactions.

Scientific Research Applications

Pharmacological Properties

The compound exhibits notable pharmacological activities, primarily as a ligand targeting various receptors:

  • Dopamine Receptors : A related compound, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, has shown high affinity for the dopamine D4 receptor with an IC50 value of 0.057 nM, demonstrating selectivity over D2 and serotonin receptors . This suggests that derivatives of the compound may also exhibit similar receptor binding profiles and could be explored for the treatment of neuropsychiatric disorders.
  • Antitumor Activity : Research indicates that compounds containing thiophene moieties have demonstrated anticancer properties. For instance, derivatives have been synthesized that show decreased viability in various cancer cell lines, including non-small cell lung cancer and leukemia . The incorporation of the piperazine ring may enhance the bioactivity of these compounds.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis pathways and structure-activity relationships is crucial for optimizing the efficacy of N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide:

  • Synthesis Methods : The synthesis typically involves multi-step reactions starting from readily available precursors. For example, the introduction of piperazine and thiophene moieties can be achieved through nucleophilic substitution reactions followed by acylation processes .
  • Structure-Activity Relationship : The presence of the chlorophenyl group and the thiophene ring is believed to play a significant role in enhancing the binding affinity to target receptors. Variations in these substituents can lead to changes in biological activity, making SAR studies essential for developing more potent analogs.

Biological Activities

The biological activities of this compound have been explored through various studies:

  • Antimicrobial Properties : Some derivatives have shown promising antimicrobial effects against specific bacterial strains, indicating potential applications in treating infections .
  • Neuroprotective Effects : Compounds with similar structures have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases. Their ability to modulate neurotransmitter systems makes them candidates for further exploration in this area .

Case Studies

Several studies highlight the effectiveness of similar compounds:

Study ReferenceCompound TestedFindings
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamideHigh affinity for dopamine D4 receptor; potential for neuropsychiatric treatment
Thiophene derivativesDecreased viability in various cancer cell lines; potential anticancer agents
Piperazine-thiophene hybridsExhibited antimicrobial activity against specific pathogens

Mechanism of Action

The compound exerts its effects primarily through interaction with neurotransmitter receptors in the brain. It is believed to act as a modulator of serotonin and dopamine receptors, which are crucial in regulating mood, anxiety, and cognitive functions. The exact molecular targets and pathways include:

    Serotonin Receptors (5-HT1A, 5-HT2A): Modulation of these receptors can lead to anxiolytic and antidepressant effects.

    Dopamine Receptors (D2): Interaction with these receptors can influence mood and reward pathways.

Comparison with Similar Compounds

Table 1: Key Properties of Analogous Piperazine-Acetamide Derivatives

Compound Name Substituents (Piperazine/Acetamide) Molecular Weight (g/mol) Melting Point (°C) LogP* References
N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide (Target) 4-Cl-C6H4, thiophen-2-yl ~423.93 Not reported ~3.5 [13]
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 4-OCH3-C6H4, p-tolyl-thiazole 422.54 289–290 3.2
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) 4-Cl-C6H4, p-tolyl-thiazole 426.96 282–283 3.8
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) 4-CH3-piperazine, benzothiazole 290.38 Not reported 2.1
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 4-F-C6H4, tosyl-piperazine 435.49 Not reported 2.9

*LogP estimated via computational tools.

Key Observations :

  • Substituent Effects : The target compound’s 4-chlorophenyl group increases lipophilicity (LogP ~3.5) compared to methoxy (LogP ~3.2, compound 13) or methylpiperazine (LogP ~2.1, BZ-IV) derivatives. This may enhance membrane permeability but reduce aqueous solubility .
  • Thermal Stability : Derivatives with electron-withdrawing groups (e.g., 4-Cl in compound 14) exhibit higher melting points (>280°C) than electron-donating analogs (e.g., 4-OCH3 in compound 13: 289°C vs. 269°C for 4-F in compound 15) .

Comparison with Analogous Syntheses :

  • Compound 14 () : Synthesized in 79% yield via chloroacetamide and piperazine coupling under basic conditions .
  • Tosylpiperazine Derivative () : Sulfonylation of piperazine precedes acetamide formation, requiring multi-step purification .

Limitations and Contradictions

  • Solubility vs. Activity : High lipophilicity (e.g., LogP >3) may limit aqueous solubility, necessitating formulations like Cremophor® EL () .
  • Synthetic Yields : Thiazole derivatives () achieve 72–86% yields, whereas tosylpiperazine analogs () require complex steps, reducing scalability .

Biological Activity

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide, a synthetic compound, has garnered attention due to its potential biological activities. This article examines its pharmacological properties, including receptor affinities, antimicrobial and anticancer activities, and molecular docking studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C₁₇H₁₈ClN₃OS, with a molecular weight of approximately 349.9 g/mol . The presence of the piperazine moiety and thiophene ring contributes to its pharmacological profile.

Receptor Binding Affinity

Research indicates that compounds related to this structure exhibit significant binding affinity for various receptors:

  • Dopamine D4 Receptor : A related compound, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, demonstrated high affinity for the dopamine D4 receptor with an IC50 value of 0.057 nM. This suggests that modifications in the piperazine structure can enhance receptor selectivity .

Antimicrobial Activity

The antimicrobial potential of this compound was evaluated through in vitro studies. Compounds with similar structural features have shown promising results:

  • In vitro Testing : A study involving derivatives of piperazine indicated significant antimicrobial activity against various bacterial strains when tested using the tube dilution technique. Some derivatives exhibited efficacy comparable to standard antibiotics like ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer properties of this compound were also assessed through MTT assays:

  • Cell Viability Assays : The synthesized derivatives were tested for their ability to inhibit cancer cell proliferation. While some showed moderate activity, they were generally less potent than established chemotherapeutic agents such as 5-fluorouracil .

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between the compound and its target receptors:

  • Docking Analysis : Utilizing software like Schrodinger Maestro, researchers conducted docking simulations to predict binding affinities and interaction patterns with biological targets. The results indicated favorable interactions that could explain the observed biological activities .

Summary of Biological Activities

Activity TypeMethodologyResults
Receptor BindingIC50 MeasurementHigh affinity for D4 receptor (0.057 nM)
AntimicrobialTube Dilution TechniqueComparable efficacy to ciprofloxacin
AnticancerMTT AssayModerate activity vs. 5-fluorouracil
Molecular DockingSoftware SimulationsFavorable binding interactions identified

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